Dubinine
Overview
Description
Dubinine is a naturally occurring alkaloid that belongs to the class of furanoquinoline derivatives It is structurally characterized by the presence of a 4-methoxy-α, β-dihydrofuranoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dubinine typically involves the following steps:
Formation of the Furanoquinoline Core: The initial step involves the construction of the furanoquinoline core through a series of cyclization reactions. This can be achieved using starting materials such as 4-methoxyquinoline and appropriate reagents to induce cyclization.
Substitution Reactions: Subsequent steps involve the introduction of substituents at specific positions on the furanoquinoline core. This can be achieved through various substitution reactions using reagents like alkyl halides or aryl halides under suitable conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to facilitate efficient production. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dubinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as periodic acid. This reaction typically leads to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Periodic acid in dilute aqueous solutions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted furanoquinoline derivatives.
Scientific Research Applications
Chemistry: Dubinine is used as a precursor for the synthesis of other furanoquinoline derivatives
Biology: this compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being investigated for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its potential use in the treatment of various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry: this compound and its derivatives are used in the development of new materials with unique properties. They are being explored for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of dubinine involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Dubinine is structurally similar to other furanoquinoline derivatives such as:
Dubinidine: Another furanoquinoline derivative with similar chemical properties.
Bucharaine: A quinoline alkaloid with a similar core structure.
Foliosidine: Another quinoline derivative with biological activities.
Evoxine: A furanoquinoline derivative with potential therapeutic applications.
Uniqueness of this compound
This compound’s uniqueness lies in its specific substitution pattern on the furanoquinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10(19)22-9-17(2,20)14-8-12-15(21-3)11-6-4-5-7-13(11)18-16(12)23-14/h4-7,14,20H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXADQHBWHLSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346561 | |
Record name | Dubinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23092-72-0 | |
Record name | Dubinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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